4-(2-Fluoroethoxy)benzenesulfonyl chloride chemical properties
4-(2-Fluoroethoxy)benzenesulfonyl chloride chemical properties
4-(2-Fluoroethoxy)benzenesulfonyl Chloride: A Strategic Building Block for 18F -PET Radioligands and MMP Inhibitor Design
Target Audience: Medicinal Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the rapidly evolving field of molecular imaging, the ability to non-invasively visualize localized pathological processes—such as tumor angiogenesis, atherosclerosis, and inflammation—is paramount. Matrix Metalloproteinases (MMPs) are critical biomarkers in these pathways[1]. The compound 4-(2-Fluoroethoxy)benzenesulfonyl chloride has emerged as a highly specialized, bifunctional building block in medicinal chemistry[2]. It provides both a highly reactive electrophilic center for rapid sulfonamide library generation and a strategically positioned fluoroethoxy group that serves as a bioisostere and a precursor site for Positron Emission Tomography (PET) 18F -radiolabeling[3].
This technical guide deconstructs the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this critical intermediate.
Physicochemical Profiling & Structural Logic
The utility of 4-(2-fluoroethoxy)benzenesulfonyl chloride stems from its precise molecular architecture. The sulfonyl chloride moiety ensures rapid, high-yielding coupling with diverse amines, while the para-substituted fluoroethoxy ether provides optimal lipophilicity for crossing biological membranes without inducing excessive hepatobiliary clearance[4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Significance |
| CAS Number | 264624-26-2[5] | Unique chemical identifier for procurement and tracking. |
| Molecular Formula | C8H8ClFO3S [5] | Balances hydrophobic and hydrogen-bonding domains. |
| Molecular Weight | 238.66 g/mol [5] | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |
| Exact Mass | 237.987 Da[6] | Critical for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 | 3.04[6] | Indicates moderate lipophilicity, ideal for targeting hydrophobic enzyme pockets. |
Mechanistic Application: Matrix Metalloproteinase (MMP) Targeting
MMPs are zinc-dependent endopeptidases that require a zinc-binding group (ZBG), typically a hydroxamic acid, for catalytic inhibition[1]. However, selectivity and binding affinity are dictated by the enzyme's S1' pocket —a hydrophobic cavity adjacent to the active site[4].
When 4-(2-fluoroethoxy)benzenesulfonyl chloride is converted into a sulfonamide-based MMP inhibitor (MMPI), the sulfonyl oxygen atoms hydrogen-bond with the enzyme backbone, while the 4-(2-fluoroethoxy)phenyl group deeply penetrates the S1' pocket[3]. The fluorine atom provides favorable orthogonal multipolar interactions with the pocket's lining, enhancing binding affinity compared to non-fluorinated analogs[4]. Furthermore, this terminal fluorine can be isotopically exchanged with 18F (half-life = 109.8 min) to transform the therapeutic inhibitor into a diagnostic PET radiotracer[2].
Fig 1: Mechanism of Action for MMP-Targeted PET Imaging via Fluoroethoxy Sulfonamides.
Table 2: Comparative Efficacy of Fluorinated MMPIs
The incorporation of the 4-(2-fluoroethoxy)benzenesulfonyl motif significantly enhances target binding. Data derived from the optimization of lead compounds CGS 27023A and CGS 25966[3]:
| Compound Variant | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Broad-Spectrum Profile |
| Lead (Methoxy) | 50 | 11 | Moderate |
| Fluorinated (1j) | 7 | 0.8 | Highly Potent |
| Fluorinated (1f) | 2 - 50 | 2 - 50 | Conserved Potency |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Causality is provided for every reagent choice, and built-in analytical checkpoints prevent the propagation of failed synthetic steps.
Protocol A: Synthesis of 4-(2-Fluoroethoxy)benzenesulfonyl chloride
This protocol utilizes electrophilic aromatic substitution followed by chlorination[7].
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Reaction Setup: Dissolve 2-fluoroethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM).
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Causality: DCM is a non-polar, aprotic solvent that remains inert to strong acids while providing excellent solubility for the ether, preventing localized concentration gradients.
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Electrophilic Addition: Cool the solution to 0°C under an argon atmosphere. Dropwise, add chlorosulfonic acid ( ClSO3H , 2.5 eq).
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Causality: The first equivalent of ClSO3H acts as an electrophile to form the sulfonic acid intermediate. The excess acts as a chlorinating agent to yield the sulfonyl chloride. The 0°C environment suppresses ether cleavage and poly-sulfonylation.
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Agitation: Stir at 0°C for 1.0 hour[7].
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Validation Checkpoint (Derivatization): Sulfonyl chlorides degrade on standard LC-MS columns. Validation: Extract a 10 µL aliquot, quench in 1 mL of methanol containing 1% triethylamine. Analyze via LC-MS. The presence of the methyl 4-(2-fluoroethoxy)benzenesulfonate mass ( M+H+ ) confirms successful conversion.
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Workup: Carefully quench the bulk reaction over crushed ice to hydrolyze excess ClSO3H . Extract with DCM, dry over MgSO4 , and concentrate under reduced pressure to yield the product (~30% yield)[7].
Protocol B: Synthesis of the Sulfonamide PET Precursor
Coupling the sulfonyl chloride with an amino acid derivative (e.g., D-valine tert-butyl ester) to form the MMPI backbone[7].
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Reaction Setup: Dissolve D-valine tert-butyl ester hydrochloride (1.0 eq) in anhydrous pyridine.
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Causality: Pyridine acts as a dual-purpose reagent: it neutralizes the HCl salt to liberate the free amine and acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate with the sulfonyl chloride.
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Coupling: Add 4-(2-fluoroethoxy)benzenesulfonyl chloride (1.1 eq) to the solution. Stir at room temperature for 24.0 hours[7].
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Validation Checkpoint (TLC & NMR): Perform Thin Layer Chromatography (Hexane/EtOAc 7:3). The disappearance of the UV-active sulfonyl chloride spot indicates completion. Validation: Isolate a crude sample for 1H -NMR. The appearance of a broad singlet at ~7.5-8.0 ppm confirms the formation of the sulfonamide -NH- bond.
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Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3 , and brine. Purify via flash chromatography to yield the sulfonamide intermediate (e.g., tert-butyl (R)-2-(4-(2-fluoroethoxy)phenylsulfonamido)-3-methylbutanoate, ~43% yield)[7].
Fig 2: Synthetic Workflow from Starting Material to Active PET Radioligand.
Conclusion
4-(2-Fluoroethoxy)benzenesulfonyl chloride is a highly optimized synthon that bridges the gap between traditional medicinal chemistry and advanced molecular imaging. By leveraging the reactivity of the sulfonyl chloride group and the unique physicochemical properties of the fluoroethoxy substituent, researchers can construct highly potent, S1'-targeted MMP inhibitors capable of translating directly into 18F -PET diagnostics[2][3]. Strict adherence to anhydrous conditions and self-validating analytical checkpoints is required to maximize the utility of this compound in drug development pipelines.
References
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Molaid Chemical Database. 4-(2-fluoroethoxy)benzenesulfonyl chloride | 264624-26-2. Molaid.[Link]
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Wagner, S., et al. (2007). Novel fluorinated derivatives of the broad-spectrum MMP inhibitors N-hydroxy-2(R)-[- and (3-picolyl)-amino]-3-methyl-butanamide as potential tools for the molecular imaging of activated MMPs with PET. Journal of Medicinal Chemistry, 50(23), 5752-5764. DOI: 10.1021/jm0708533.[Link]
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Matusiak, N., et al. Probes for Non-invasive Matrix Metalloproteinase-targeted Imaging with PET and SPECT. University of Groningen.[Link]
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National Center for Biotechnology Information (NCBI). Synthesis, radiosynthesis, in vitro and first in vivo evaluation of a new matrix metalloproteinase inhibitor based on γ-fluorinated α-sulfonylaminohydroxamic acid. PMC.[Link]
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